1-(4-fluorophenyl)-3-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2S2/c22-15-6-8-16(9-7-15)23-19(30)24-20-25-26-21(32-20)31-14-18(29)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,23,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZRCTKYYOCAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-fluorophenyl)-3-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorophenyl group which enhances lipophilicity and biological activity.
- A thiadiazole moiety known for its diverse pharmacological properties.
- A piperazine ring which is often associated with psychoactive effects and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiadiazole ring.
- Introduction of the fluorophenyl and piperazine groups via nucleophilic substitution.
- Coupling reactions to form the final urea structure.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- IC50 values for related compounds ranged from 0.87 µM to 8.32 µM against urease enzymes, indicating strong inhibitory potential which may correlate with anticancer activity .
Urease Inhibition
The compound's structure suggests it may act as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and certain cancers. The presence of the thiadiazole ring enhances interaction with the urease active site:
- Compounds with similar structures have demonstrated IC50 values as low as 1.01 µM, suggesting effective inhibition .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the fluorophenyl and piperazine substituents can significantly alter biological activity:
- The position of the fluorine atom on the phenyl ring has been shown to influence potency against urease and other biological targets .
Case Studies
- Anticancer Efficacy : In vitro studies on cancer cell lines such as MCF-7 and U-937 demonstrated that derivatives of this compound induced apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic markers like p53 .
- Urease Inhibition Studies : A comparative study showed that fluorinated thiadiazole derivatives exhibited superior urease inhibition compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in enhancing biological activity .
Data Tables
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 6a | 0.87 | Urease Inhibition |
| 6d | 1.01 | Urease Inhibition |
| 6c | 1.40 | Urease Inhibition |
| 6b | 1.51 | Urease Inhibition |
Comparaison Avec Des Composés Similaires
Substituent Variations on the Aromatic Ring
The target compound’s 4-fluorophenyl group distinguishes it from analogs with alternative substituents:
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c): Incorporates a 3-chloro-4-fluorophenyl group, increasing molecular weight (518.1 vs.
- 1-(4-Trifluoromethylphenyl) analogs (11d, 11e) : The electron-withdrawing CF₃ group enhances metabolic resistance but may reduce solubility .
Table 1: Substituent Effects on Molecular Weight and Yield
Modifications to the Piperazine/Piperidine Side Chain
The 4-phenylpiperazin-1-yl group in the target contrasts with:
Table 2: Side-Chain Modifications
Heterocyclic Ring Variations
The 1,3,4-thiadiazol ring in the target differs from analogs with thiazol or oxadiazol systems:
Table 3: Heterocyclic Ring Comparisons
Implications of Structural Differences
- Bioactivity : Thiadiazol rings (target) may offer better metabolic stability than thiazol analogs .
- Solubility : Piperazine groups (target) enhance water solubility compared to benzylpiperidine derivatives .
- Selectivity : Fluorine substituents (4-fluorophenyl) optimize lipophilicity and blood-brain barrier penetration relative to bulkier groups (e.g., CF₃) .
Méthodes De Préparation
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example:
Intermediate: 5-Mercapto-1,3,4-thiadiazol-2-amine
This intermediate serves as the scaffold for subsequent functionalization. Purification via recrystallization (ethanol/water) yields >75% purity.
Functionalization of the Thiadiazole Core
Introduction of the Sulfanyl-Ethyl-Piperazine Side Chain
The sulfanyl group at position 5 of the thiadiazole is introduced via nucleophilic substitution:
Reaction Scheme :
-
Reagents :
-
Conditions : 0–5°C, 2 hours, followed by room temperature stirring for 12 hours.
-
Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Formation of the Urea Linkage
Coupling with 4-Fluorophenyl Isocyanate
The urea bridge is formed by reacting the amine group on the thiadiazole with 4-fluorophenyl isocyanate:
Reaction Scheme :
-
Reagents :
-
4-Fluorophenyl isocyanate (freshly distilled).
-
Solvent: Dry dichloromethane or THF.
-
-
Conditions : Nitrogen atmosphere, 0°C to room temperature, 24 hours.
-
Workup : Quench with ice-water, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
-
Yield : 50–65%.
Industrial-Scale Optimization
Catalytic Enhancements
Purification Strategies
-
Crystallization : Ethanol/water mixtures achieve >95% purity for the final product.
-
Chromatography : Preparative HPLC with C18 columns resolves stereochemical impurities.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Alternative Routes
Thiadiazole Pre-Functionalization
An alternative approach involves pre-forming the sulfanyl-ethyl-piperazine side chain before thiadiazole cyclization. However, this method suffers from lower yields (<40%) due to steric hindrance during ring closure.
Solid-Phase Synthesis
Immobilizing the thiadiazole core on Wang resin enables stepwise coupling but requires specialized equipment and offers no significant yield improvement.
Challenges and Mitigation Strategies
Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
